
Methoxyisopropyl acetate, (S)-
Overview
Description
(S)-Methoxyisopropyl acetate (CAS 108-65-6), also known as propylene glycol monomethyl ether acetate (PGMEA), is a glycol ether ester widely used as a solvent in industrial and cosmetic applications. Its molecular formula is C₆H₁₂O₃, with a molecular weight of 132.16 g/mol . Key properties include a boiling point of 146°C, density of 0.970 g/mL, and water solubility of 19.8 g/L at 25°C . It is valued for its low toxicity, moderate evaporation rate, and compatibility with resins and polymers, making it a staple in semiconductor manufacturing, coatings, and nail products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxyisopropyl acetate, (S)-, can be synthesized through the esterification of methoxyisopropanol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of methoxyisopropanol to methoxyisopropyl acetate .
Industrial Production Methods
In industrial settings, methoxyisopropyl acetate is produced in large quantities using continuous esterification processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Methoxyisopropyl acetate, (S)-, undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, methoxyisopropyl acetate can be hydrolyzed to methoxyisopropanol and acetic acid.
Oxidation: It can be oxidized to form methoxyisopropyl acetate derivatives, depending on the oxidizing agent used.
Substitution: Methoxyisopropyl acetate can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Methoxyisopropanol and acetic acid.
Oxidation: Various oxidized derivatives of methoxyisopropyl acetate.
Substitution: Substituted methoxyisopropyl acetate derivatives.
Scientific Research Applications
Methoxyisopropyl acetate, (S)-, has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in pharmaceutical formulations as a solvent for active ingredients.
Industry: Commonly used in coatings, inks, and adhesives due to its excellent solvent properties.
Mechanism of Action
Methoxyisopropyl acetate, (S)-, exerts its effects primarily through its solvent properties. It dissolves various substances by interacting with their molecular structures, facilitating chemical reactions and processes. The acetate group can participate in esterification and hydrolysis reactions, while the methoxy group can engage in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares (S)-methoxyisopropyl acetate with structurally related esters and glycol ethers:
Research Findings
- Semiconductor Industry : PGMEA’s high purity (>99.5%) and compatibility with photoresists make it indispensable in lithography. Alternatives like ethyl lactate (used in "green" solvents) lack comparable performance in high-resolution patterning .
- Cosmetics : Despite its utility in nail polishes, PGMEA’s safety profile is less favorable than that of butyl acetate or ethyl acetate, which dominate due to lower regulatory scrutiny .
- Environmental Impact : PGMEA is biodegradable under aerobic conditions but requires careful disposal to avoid groundwater contamination .
Q & A
Basic Questions
Q. What analytical methods are recommended for identifying and quantifying (S)-methoxyisopropyl acetate in synthetic mixtures?
Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and purity assessment, leveraging retention indices and fragmentation patterns specific to the compound . For quantification, nuclear magnetic resonance (NMR) spectroscopy can resolve structural isomers, while high-performance liquid chromatography (HPLC) with UV detection is suitable for quantifying trace impurities. Ensure calibration standards are prepared in matrices matching experimental samples to avoid matrix effects .
Q. How can researchers safely handle (S)-methoxyisopropyl acetate in laboratory settings?
Refer to safety guidelines from the Cosmetic Ingredient Review (CIR), which recommends limiting occupational exposure to ≤0.5% in formulations due to potential dermal and respiratory irritation . Use fume hoods for volatile handling, and pair with personal protective equipment (PPE) such as nitrile gloves and safety goggles. Monitor airborne concentrations using OSHA-approved passive samplers .
Q. What synthetic routes are documented for preparing methoxyisopropyl acetate derivatives?
A common route involves esterification of methoxyisopropanol with acetic anhydride under acid catalysis (e.g., sulfuric acid). For enantiomerically pure (S)-forms, enzymatic resolution using lipases (e.g., Candida antarctica) can achieve >90% enantiomeric excess (ee) . Optimize reaction conditions (temperature, solvent polarity) to minimize racemization during synthesis .
Advanced Research Questions
Q. How does the stereochemistry of (S)-methoxyisopropyl acetate influence its solvent properties in polymer synthesis?
The (S)-enantiomer exhibits distinct dipole interactions due to its spatial configuration, affecting solubility parameters (e.g., Hansen solubility sphere) for polymers like polyesters. Comparative studies with (R)-enantiomers show differences in solvation dynamics using time-resolved fluorescence spectroscopy . Advanced simulations (MD/DFT) can model steric effects on solvent-polymer interactions .
Q. What discrepancies exist in toxicity data for methoxyisopropyl acetate, and how should they inform experimental design?
Conflicting data arise from in vitro vs. in vivo models:
- In vitro cytotoxicity tests (e.g., Statens Seruminstitut Rabbit Cornea assay) report false negatives due to low molecular weight (132.16 g/mol) and rapid evaporation .
- In vivo studies (CIR) indicate no systemic toxicity at ≤4% in cosmetics but note ocular irritation at higher doses .
To resolve contradictions, use physiologically relevant 3D cell models and adjust exposure protocols to account for volatility .
Q. What strategies optimize enantioselective synthesis of (S)-methoxyisopropyl acetate for chiral solvent applications?
- Catalytic asymmetric esterification : Employ chiral Brønsted acids (e.g., BINOL-phosphates) to enhance ee .
- Kinetic resolution : Use immobilized Pseudomonas fluorescens lipase in biphasic systems (water/hexane) for scalable separation .
- Analytical validation : Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column) with polarimetric detection .
Q. Methodological Challenges
Q. How can researchers address the lack of stereospecific thermodynamic data for (S)-methoxyisopropyl acetate?
Leverage computational chemistry (e.g., Gaussian software) to predict properties like vapor pressure and enthalpy of vaporization. Validate predictions against experimental data from racemic mixtures, adjusting for enantiomeric differences using group contribution methods .
Q. What protocols mitigate interference from methoxyisopropyl acetate degradation products in LC-MS analysis?
- Sample stabilization : Add 0.1% BHT to prevent oxidation during storage .
- Chromatographic separation : Use a C18 column with 0.1% formic acid in acetonitrile/water gradients to resolve degradation peaks (e.g., acetic acid, methoxyisopropanol) .
Q. Data Interpretation
Q. How should researchers reconcile conflicting CAS registry entries (108-65-6 vs. 84540-57-8) for methoxyisopropyl acetate?
CAS 108-65-6 refers to the racemic mixture or unspecified stereochemistry, while 84540-57-8 may denote a structural isomer (e.g., 2-methoxypropyl-1-acetate). Confirm identity via spectral libraries (NIST Chemistry WebBook) and IUPAC nomenclature cross-referencing .
Properties
IUPAC Name |
[(2S)-1-methoxypropan-2-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(4-8-3)9-6(2)7/h5H,4H2,1-3H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHKCFNBLRBOGN-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335203-10-6 | |
Record name | Methoxyisopropyl acetate, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335203106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHOXYISOPROPYL ACETATE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11TZJ61FON | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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